Ligustroside Aglycone
Description
Properties
CAS No. |
174511-64-9 |
|---|---|
Molecular Formula |
C₁₉H₂₂O₇ |
Molecular Weight |
362.37 |
Synonyms |
(2R,3E,4S)-3-Ethylidene-3,4-dihydro-2-hydroxy-5-(methoxycarbonyl)-2H-pyran-4-acetic Acid 2-(4-Hydroxyphenyl)ethyl Ester; [2R-(2α,3E,4β)]-3-Ethylidene-3,4-dihydro-2-hydroxy-5-(methoxycarbonyl)-2H-pyran-4-acetic Acid 2-(4-Hydroxyphenyl)ethyl Ester; Lig |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
| Compound | Core Structure | Key Functional Groups | Derivative Origin |
|---|---|---|---|
| This compound | Tyrosol + elenolic acid (p-HPEA-EA) | Aldehyde, hydroxyl groups | Hydrolysis of ligustroside |
| Oleuropein Aglycone | Hydroxytyrosol + elenolic acid (3,4-DHPEA-EA) | Aldehyde, dihydroxyphenyl groups | Hydrolysis of oleuropein |
| Oleocanthal | Decarboxymethyl this compound | Aldehyde, methyl group | Decarboxymethylation of this compound |
| Oleacein | Decarboxymethyl oleuropein aglycone | Aldehyde, dihydroxyphenyl groups | Decarboxymethylation of oleuropein aglycone |
Key Differences :
- Phenolic Moieties: this compound contains tyrosol (monophenol), whereas oleuropein aglycone and oleacein incorporate hydroxytyrosol (diphenol) .
- Bioactive Groups : Oleocanthal and oleacein feature decarboxymethylated structures, enhancing their sensory properties (e.g., oleocanthal contributes to pungency) .
Sources and Concentrations
Processing Impact :
Bioactivity and Mechanisms
Q & A
Q. What are the primary biological roles of this compound in olive-derived products?
- Methodological Answer : this compound contributes to oxidative stability in olive oils by inhibiting lipid peroxidation and acts as a key bioactive compound in modulating metabolic pathways. Its concentration correlates with phenolic content (e.g., 91.2–1632 mg/kg in olive oils), measured via Folin-Ciocalteu assays . Experimental designs should control for factors like olive cultivar, extraction methods, and storage conditions to ensure data validity .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s bioactivity across different studies?
- Methodological Answer : Discrepancies often arise from variability in extraction protocols (e.g., solvent polarity, temperature) and model systems (e.g., cell lines vs. in vivo models). For instance, antimetastatic effects (e.g., 68% HER2 inhibition in breast cancer cells ) may not translate directly to animal models due to pharmacokinetic differences. Meta-analyses or systematic reviews should standardize variables like dose ranges and assay conditions to resolve contradictions .
Q. What experimental models are most suitable for studying this compound’s anticancer mechanisms?
- Methodological Answer : High-metastatic human breast cancer cell lines (e.g., MDA-MB-231) are ideal for evaluating c-MET and HER2 kinase inhibition . Dose-response studies (e.g., 10–100 µM) combined with Western blotting or qPCR can quantify protein/gene expression changes. In vivo models (e.g., xenografts) require careful pharmacokinetic profiling to account for aglycone metabolism and bioavailability limitations .
Q. How does biofortification or agricultural practice influence this compound content in olive leaves or oil?
- Methodological Answer : Selenium biofortification has been shown to increase this compound by ~51% in olive oils, as measured via HPLC . Experimental designs should include controlled field trials with variables like fertilization regimes, irrigation, and harvest timing. Multivariate statistical analysis (e.g., PCA) can identify key agronomic factors affecting phenolic profiles .
Q. What strategies optimize the stability of this compound in analytical or formulation workflows?
- Methodological Answer : Light, temperature, and pH significantly impact stability. For HPLC analysis, mobile phases should be acidified (pH 2.5–3.0) to prevent degradation. In formulation studies, encapsulation (e.g., liposomes) or antioxidant co-factors (e.g., ascorbic acid) enhance shelf-life. Accelerated stability testing (40°C/75% RH for 6 months) under ICH guidelines is recommended .
Q. How can researchers design comparative studies between this compound and other secoiridoids (e.g., oleuropein aglycone)?
- Methodological Answer : Use isomer-specific chromatography (e.g., UPLC-QTOF-MS) to differentiate structurally similar compounds . Synergistic or antagonistic effects can be evaluated via combination index (CI) analysis in bioactivity assays (e.g., Chou-Talalay method). Dose matrices (e.g., 1:1 to 1:5 ratios) are critical for identifying non-linear interactions .
Methodological Frameworks
Q. What criteria should guide the formulation of research questions on this compound’s mechanisms?
- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to ensure practical and impactful questions. For example, investigating this compound’s role in epigenetic regulation (e.g., histone deacetylase inhibition) meets novelty and relevance criteria if supported by preliminary data .
Q. How should researchers address reproducibility challenges in this compound studies?
- Methodological Answer : Detailed protocols for extraction, analysis, and bioassays must be published alongside raw data (e.g., via supplementary materials). Inter-laboratory validation studies and adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) mitigate reproducibility issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
